CAS number and molecular structure of 2-(1-Bromo-2,2,2-trifluoroethyl)-1,4-dichlorobenzene
CAS number and molecular structure of 2-(1-Bromo-2,2,2-trifluoroethyl)-1,4-dichlorobenzene
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Mechanistic Guide
Executive Summary
The incorporation of the trifluoromethyl (–CF₃) group into aromatic scaffolds is a cornerstone strategy in modern medicinal chemistry and agrochemical development. The –CF₃ moiety enhances metabolic stability, increases lipophilicity, and modulates the binding affinity of target molecules. 2-(1-Bromo-2,2,2-trifluoroethyl)-1,4-dichlorobenzene (CAS: 1342777-81-4) [1] is a highly specialized, electrophilic building block designed for the late-stage introduction of the 1-aryl-2,2,2-trifluoroethyl motif.
As a Senior Application Scientist, I have structured this guide to move beyond basic properties, providing a deep dive into the physicochemical profiling, the causality behind its synthetic methodologies, and its downstream applications in transition-metal catalysis and pesticide development [2].
Physicochemical Profiling & Structural Elucidation
The molecular architecture of 2-(1-Bromo-2,2,2-trifluoroethyl)-1,4-dichlorobenzene dictates its unique reactivity. The molecule consists of a 1,4-dichlorobenzene core, which provides steric shielding and high lipophilicity, appended with a benzylic bromide that is heavily influenced by an adjacent –CF₃ group.
Stereoelectronic Effects: The strongly electron-withdrawing nature of the –CF₃ group profoundly impacts the benzylic C–Br bond. Classical Sₙ1 nucleophilic substitution is practically halted because the –CF₃ group severely destabilizes any incipient carbocation at the benzylic position. Consequently, this molecule is uniquely primed for radical-mediated cross-couplings or transition-metal catalyzed oxidative additions, where the metal center can stabilize the intermediate [3].
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | 2-(1-Bromo-2,2,2-trifluoroethyl)-1,4-dichlorobenzene |
| CAS Registry Number | 1342777-81-4 |
| Molecular Formula | C₈H₄BrCl₂F₃ |
| Molecular Weight | 307.92 g/mol |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 (Fluorine atoms) |
| Rotatable Bonds | 1 |
| Topological Polar Surface Area | 0 Ų (Highly lipophilic) |
Synthetic Methodology & Mechanistic Pathways
Synthesizing benzylic bromides typically involves direct radical bromination (e.g., using NBS and AIBN). However, the –CF₃ group deactivates the adjacent C–H bonds toward radical abstraction , rendering direct bromination of the ethyl precursor thermodynamically unfavorable and low-yielding.
To bypass this, a self-validating, two-step protocol starting from the corresponding ketone is required. This ensures high fidelity and regiocontrol.
Experimental Protocol: Two-Step Synthesis
Step 1: Reduction to the Benzylic Alcohol
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Rationale: We utilize Sodium Borohydride (NaBH₄) in methanol rather than Lithium Aluminum Hydride (LiAlH₄). LiAlH₄ is overly aggressive and risks the reductive dechlorination of the 1,4-dichlorobenzene ring. NaBH₄ provides the perfect chemoselectivity to reduce only the ketone.
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Procedure:
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Charge a flame-dried round-bottom flask with 1-(2,5-dichlorophenyl)-2,2,2-trifluoroethan-1-one (1.0 eq) and anhydrous methanol (0.2 M) under argon.
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Cool the solution to 0 °C using an ice bath to control the exothermic hydride transfer.
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Add NaBH₄ (1.5 eq) portion-wise over 15 minutes.
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Stir the reaction mixture at room temperature for 2 hours. Validate completion via TLC (Hexane/EtOAc 8:2).
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Quench carefully with saturated aqueous NH₄Cl, extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 1-(2,5-dichlorophenyl)-2,2,2-trifluoroethan-1-ol.
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Step 2: Appel Bromination to the Target Electrophile
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Rationale: Because the intermediate alcohol is highly deactivated by the –CF₃ group, standard Sₙ1 substitution with HBr fails. The Appel reaction (CBr₄/PPh₃) is chosen because it proceeds via a phosphorus-oxygen bond-driven Sₙ2-like mechanism, overcoming the electronic deactivation of the substrate.
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Procedure:
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Dissolve the intermediate alcohol (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere.
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Add carbon tetrabromide (CBr₄, 1.2 eq).
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Cool the mixture to 0 °C and add triphenylphosphine (PPh₃, 1.2 eq) in small portions to control the exotherm and prevent the formation of unwanted phosphonium salts.
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Allow the reaction to warm to room temperature and stir for 4–6 hours.
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Concentrate the mixture and purify via silica gel flash chromatography (using a hexane/ethyl acetate gradient) to isolate pure 2-(1-Bromo-2,2,2-trifluoroethyl)-1,4-dichlorobenzene [1, 3].
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Figure 1: Two-step synthetic workflow from the precursor ketone to the target brominated compound.
Applications in Drug Discovery & Agrochemicals
Once synthesized, 2-(1-Bromo-2,2,2-trifluoroethyl)-1,4-dichlorobenzene serves as a premium electrophile. Its primary application lies in the synthesis of complex pesticidal compositions and pharmaceutical active ingredients (APIs) [2].
In transition-metal catalysis (e.g., Suzuki-Miyaura or Negishi couplings), the oxidative addition of the low-valent metal into the C–Br bond is facilitated by the stabilization of the resulting metal-alkyl complex. The bulky 1,4-dichlorobenzene ring and the –CF₃ group lock the conformation of the resulting drug candidate, often leading to enhanced target specificity and a decreased rate of Cytochrome P450-mediated metabolism.
Figure 2: Transition-metal catalyzed cross-coupling cycle utilizing the benzylic bromide.
References
- Title: EP2934118B1 - Pesticidal compositions and processes related thereto Source: European Patent Office / Google Patents URL
